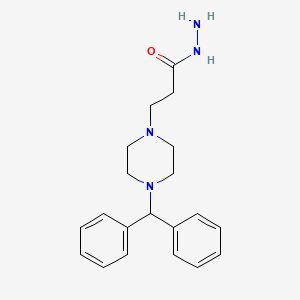

3-(4-Benzhydryl-1-piperazinyl)propanohydrazide

Description

3-(4-Benzhydryl-1-piperazinyl)propanohydrazide is a hydrazide derivative featuring a benzhydryl-substituted piperazine moiety. Its molecular formula is C₂₀H₂₇N₃O, with a molar mass of 325.45 g/mol (predicted) . Key physicochemical properties include a predicted density of 1.072 g/cm³ and a boiling point of 436.5°C . Safety data classify it as an irritant (Xi hazard symbol), necessitating careful handling in laboratory settings .

Properties

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c21-22-19(25)11-12-23-13-15-24(16-14-23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11-16,21H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZCKLOUKARQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)NN)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401205245 | |

| Record name | 4-(Diphenylmethyl)-1-piperazinepropanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726165-20-4 | |

| Record name | 4-(Diphenylmethyl)-1-piperazinepropanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=726165-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diphenylmethyl)-1-piperazinepropanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzhydryl-1-piperazinyl)propanohydrazide typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydryl-1-piperazine.

Attachment of the Propanohydrazide Moiety: The next step involves the reaction of the 4-benzhydryl-1-piperazine with 3-chloropropanohydrazide under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzhydryl-1-piperazinyl)propanohydrazide can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the hydrazide group.

Reduction: Reduced forms of the hydrazide group, such as amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Benzhydryl-1-piperazinyl)propanohydrazide has several scientific research applications, including:

Proteomics Research: It is used as a biochemical tool in the study of proteins and their functions.

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and pharmacological studies.

Biological Studies: It can be used to investigate biological pathways and molecular interactions.

Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(4-Benzhydryl-1-piperazinyl)propanohydrazide involves its interaction with specific molecular targets, such as proteins or enzymes. The benzhydryl group may facilitate binding to hydrophobic pockets, while the piperazine and hydrazide moieties can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with 3-(4-Benzhydryl-1-piperazinyl)propanohydrazide:

Pharmacokinetic and Drug-Likeness Profiles

- Lipinski’s Rule Compliance: this compound (predicted): Likely compliant due to moderate molecular weight (325.45 g/mol) and fewer than 10 H-bond acceptors. Schiff bases (1e, 1f): Violate Lipinski’s rule due to high logP (>4.15) but retain oral bioavailability via Veber rule compliance (rotatable bonds <10) .

- CYP Inhibition: Schiff bases inhibit CYP1A2, CYP2C9, and CYP2C19, increasing drug-drug interaction risks .

Biological Activity

3-(4-Benzhydryl-1-piperazinyl)propanohydrazide, with the CAS number 726165-20-4, is a compound that has garnered attention for its potential biological activities. This hydrazide derivative incorporates a piperazine moiety, which is known for its diverse pharmacological properties. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound may involve multiple mechanisms:

- Receptor Interaction : Compounds with piperazine structures often interact with neurotransmitter receptors, including serotonin and dopamine receptors, which can influence mood and behavior.

- Enzyme Inhibition : The hydrazide group may facilitate interactions with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Anticancer Properties : Similar compounds have shown promise in cancer research, suggesting that this compound may also possess anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

- Anticancer Activity : In studies involving related piperazine derivatives, compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against prostate cancer cells (e.g., PC3 and LNCaP) . The introduction of substituents on the piperazine ring was found to enhance activity significantly.

- Neuropharmacological Effects : Research on similar piperazine derivatives indicates potential neuropharmacological effects. For example, compounds targeting the neurokinin-1 receptor have been effective in modulating pain and anxiety responses . This suggests that this compound could have similar applications.

- Structure-Activity Relationship (SAR) : A detailed SAR analysis of piperazine derivatives revealed that variations in substituents significantly impact biological activity. The presence of a benzhydryl group has been linked to increased affinity for various receptors . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Neuropharmacological | TBD |

| SL-3111 | Structure | Delta-opioid receptor agonist | 15 |

| Piperazine Derivative A | Structure | Antitumor (PC3 cells) | 4.47 |

Note: TBD = To Be Determined based on future studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.